molecular formula C22H23N5O B7646371 6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide

6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide

Cat. No. B7646371
M. Wt: 373.5 g/mol
InChI Key: IAYPDTSYPVZFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. The inhibition of BTK has been shown to be effective in the treatment of various diseases, including B-cell malignancies and autoimmune disorders.

Mechanism of Action

6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide selectively inhibits BTK, which is a key enzyme involved in the B cell receptor (BCR) signaling pathway. BTK plays a critical role in the activation and proliferation of B cells, which are involved in the immune response. Inhibition of BTK by this compound leads to the suppression of B cell activation and proliferation, resulting in the inhibition of the immune response. This compound has been shown to be more potent and selective than other BTK inhibitors, such as ibrutinib.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical studies. This compound has been shown to effectively inhibit BTK activity in B cells, leading to the suppression of B cell activation and proliferation. This compound has also been shown to inhibit the production of cytokines, which are involved in the immune response. In animal models, this compound has been shown to be effective in the treatment of B-cell malignancies and autoimmune disorders.

Advantages and Limitations for Lab Experiments

6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the B cell receptor signaling pathway. This compound has also been shown to be effective in animal models, which makes it a promising candidate for further preclinical and clinical studies. However, there are also some limitations to the use of this compound in lab experiments. This compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the study of 6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide. One direction is the further preclinical and clinical development of this compound for the treatment of B-cell malignancies and autoimmune disorders. Another direction is the study of the mechanism of action of this compound and its interaction with other signaling pathways in B cells. Additionally, the development of more potent and selective BTK inhibitors, based on the structure of this compound, is another potential future direction.

Synthesis Methods

The synthesis of 6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide involves several steps, including the reaction of 3-(1,2,4-triazol-1-ylmethyl)aniline with tert-butyl isocyanate, followed by the reaction of the resulting intermediate with 2-bromo-1-(tert-butyl)-1H-indole-5-carboxylic acid. The final product is obtained after purification by column chromatography. The synthesis of this compound has been described in detail in the literature.

Scientific Research Applications

6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus (SLE).

properties

IUPAC Name

6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-22(2,3)17-8-7-16-10-20(26-19(16)11-17)21(28)25-18-6-4-5-15(9-18)12-27-14-23-13-24-27/h4-11,13-14,26H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYPDTSYPVZFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC=CC(=C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.